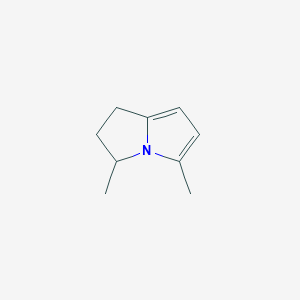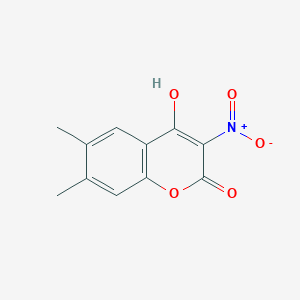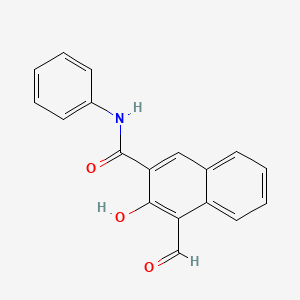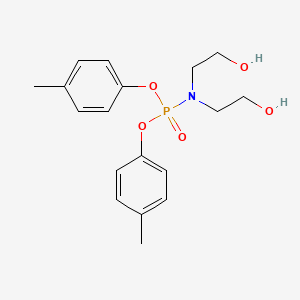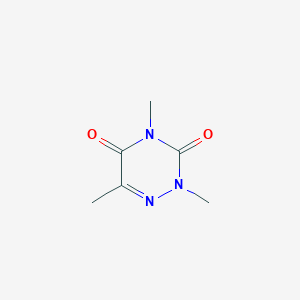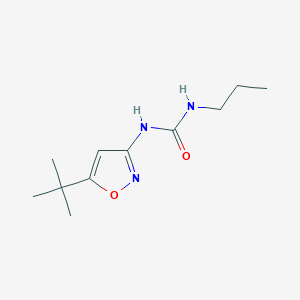![molecular formula C10H12O4S2 B14644788 [1-(Ethanesulfonyl)ethenesulfonyl]benzene CAS No. 53876-91-8](/img/structure/B14644788.png)
[1-(Ethanesulfonyl)ethenesulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Ethanesulfonyl)ethenesulfonyl]benzene: is an organic compound characterized by the presence of both ethanesulfonyl and ethenesulfonyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethanesulfonyl)ethenesulfonyl]benzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with ethanesulfonyl chloride and ethenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the sulfonation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using advanced reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [1-(Ethanesulfonyl)ethenesulfonyl]benzene can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.
Addition Reactions: The ethenesulfonyl group can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfonic Acids: Formed through oxidation reactions.
Substituted Benzene Derivatives: Formed through electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [1-(Ethanesulfonyl)ethenesulfonyl]benzene is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science: Utilized in the production of advanced materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and additives.
Mecanismo De Acción
The mechanism of action of [1-(Ethanesulfonyl)ethenesulfonyl]benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can participate in various chemical reactions, such as electrophilic substitution, by acting as electron-withdrawing groups. This influences the reactivity of the benzene ring and facilitates the formation of new chemical bonds .
Comparación Con Compuestos Similares
Ethanesulfonyl Chloride: A related compound with similar sulfonyl functionality.
Ethenesulfonyl Fluoride: Another compound with an ethenesulfonyl group, used in different applications.
Uniqueness:
Dual Sulfonyl Groups: The presence of both ethanesulfonyl and ethenesulfonyl groups in [1-(Ethanesulfonyl)ethenesulfonyl]benzene makes it unique compared to other sulfonyl-containing compounds
Propiedades
Número CAS |
53876-91-8 |
|---|---|
Fórmula molecular |
C10H12O4S2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
1-ethylsulfonylethenylsulfonylbenzene |
InChI |
InChI=1S/C10H12O4S2/c1-3-15(11,12)9(2)16(13,14)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
Clave InChI |
XILVMYYJOCMFAL-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C(=C)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




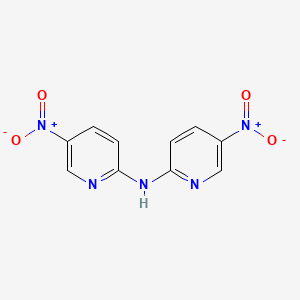
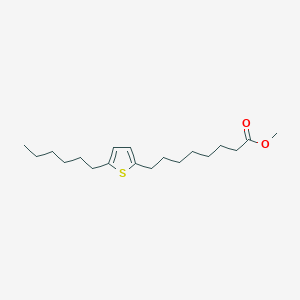
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
